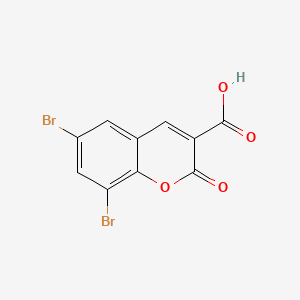

6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid

Übersicht

Beschreibung

6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid is a brominated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a carboxylic acid group at position 3, and a ketone group at position 2 on the chromene ring. It has a molecular formula of C10H4Br2O4 and a molecular weight of 347.94 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid typically involves the bromination of 2-oxo-2h-chromene-3-carboxylic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 and 8 undergo nucleophilic substitution under controlled conditions. Key reactions include:

- Amidation : Reaction with 3-methylphenylamine in ethanol at 50°C yields 6,8-dibromo-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide.

- Esterification : Treatment with alcohols (e.g., ethanol or methanol) in the presence of acid catalysts converts the carboxylic acid group to esters. For example, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is synthesized in 87% yield using piperidine and ethyl malonate in refluxing toluene .

Reaction Conditions and Yields

Electrochemical Reactivity

Cyclic voltammetry studies reveal distinct redox properties:

- Oxidation Potential : 0.6 V (vs. Ag/AgCl) for the dibromo derivative, lower than diiodo analogs (0.75 V), indicating easier oxidation .

- Reduction Potential : −1.02 V (vs. Ag/AgCl), suggesting bromine substituents stabilize intermediates during reduction .

Ring-Opening Reactions

The coumarin lactone ring undergoes nucleophilic attack:

- Hydrolysis : Basic conditions (e.g., NaOH) convert the lactone to a dicarboxylic acid derivative .

- Hydrazinolysis : Reaction with hydrazine hydrate opens the ring, forming hydrazide intermediates, though competing pathways may yield salicylaldehyde azine as a byproduct .

Decarboxylation

Under thermal conditions (>200°C) or acidic environments, the carboxylic acid group undergoes decarboxylation:

- Product : 6,8-dibromo-2H-chromen-2-one, confirmed by IR loss of the carboxylate C=O stretch (1736 cm⁻¹ → 1680 cm⁻¹) .

Condensation Reactions

The compound participates in Knoevenagel condensations:

- With Malonic Acid : Forms allyl esters (e.g., allyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate) at 154–155°C in 54% yield .

Cross-Coupling Reactions

Bromine atoms enable Suzuki-Miyaura couplings:

- Example : Reaction with phenylboronic acid using Pd(PPh₃)₄ yields 6,8-diaryl-coumarin derivatives, though specific yields for this compound require further validation.

Comparative Reactivity of Halogenated Coumarins

| Compound | Oxidation Potential (V) | Reduction Potential (V) | Preferred Reaction Pathway |

|---|---|---|---|

| 6,8-Dibromo derivative | 0.60 | −1.02 | Nucleophilic substitution |

| 6,8-Diiodo derivative | 0.75 | −0.95 | Electrochemical reduction |

| 6-Chloro-8-bromo derivative | 0.68 | −1.10 | Hydrolysis |

Mechanistic Insights

- Amidation Mechanism : The carboxylic acid reacts via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing the hydroxyl group.

- Electrochemical Behavior : Lower oxidation potentials in dibromo derivatives correlate with bromine’s electron-withdrawing effects, stabilizing radical intermediates .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme plays a critical role in inflammation and cancer progression. The compound's ability to inhibit COX-2 contributes to its anti-inflammatory and anticancer properties .

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to programmed cell death in tumor cells. For instance, in thyroid cancer-derived cells (TPC-1), it was noted to increase apoptotic activity significantly compared to untreated cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Its halogenated structure may enhance its interaction with microbial targets, making it a candidate for further research in antimicrobial therapies.

Material Science

Due to its unique chemical properties, this compound is being explored for applications in material science:

- Polymers and Dyes : The compound can serve as a building block for synthesizing new materials with specific properties, including colorants and polymers with enhanced stability and reactivity.

Wirkmechanismus

The mechanism of action of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid involves its interaction with various molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- 6,8-Difluoro-2-oxo-2h-chromene-3-carboxylic acid

- 6,8-Dichloro-2-oxo-2h-chromene-3-carboxylic acid

- 6,8-Diiodo-2-oxo-2h-chromene-3-carboxylic acid

Comparison: 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its fluorinated, chlorinated, and iodinated analogs, the brominated compound may exhibit different reactivity, solubility, and biological activity. The choice of halogen can significantly influence the compound’s overall behavior and suitability for specific applications .

Biologische Aktivität

Overview

6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid is a brominated derivative of chromene that exhibits a range of biological activities. Its structure includes two bromine atoms at positions 6 and 8, a carboxylic acid group at position 3, and a ketone group at position 2. The compound has garnered interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

- Molecular Formula : C10H4Br2O4

- Molecular Weight : 347.94 g/mol

- CAS Number : 3855-87-6

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit protein tyrosine kinases, which are crucial for cell signaling and growth regulation.

- Cell Signaling Modulation : It influences pathways related to gene expression and cellular metabolism.

- Binding Interactions : Specific binding to biomolecules alters their functional states, leading to diverse biological effects .

Antimicrobial Activity

Research indicates that derivatives of chromene, including this compound, show significant antimicrobial properties against various pathogens:

- Antibacterial Effects : In studies, compounds similar to 6,8-dibromo-2-oxo-2H-chromene exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain analogues demonstrated inhibition percentages ranging from 7.75% to 28% against these bacteria .

| Bacterial Strain | Inhibition Percentage |

|---|---|

| Staphylococcus aureus | Up to 28% |

| Escherichia coli | Moderate activity |

| Candida albicans | Up to 21.65% |

Anticancer Activity

Studies have also explored the anticancer potential of this compound by assessing its effects on various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted, suggesting a potential role in cancer therapy.

Case Studies

- In Vitro Studies : In laboratory settings, the compound was tested on cancer cell lines where it showed significant cytotoxic effects. The concentration-dependent response indicated that higher doses lead to increased cell death rates.

- Animal Models : Animal studies demonstrated that varying dosages of the compound resulted in different levels of tumor suppression. Lower dosages were less effective than higher concentrations, which were associated with notable reductions in tumor size.

Eigenschaften

IUPAC Name |

6,8-dibromo-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFIZDKBEUTEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.